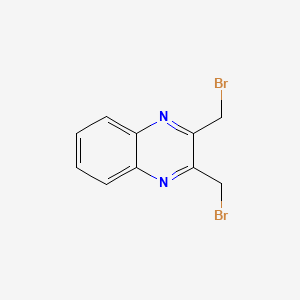

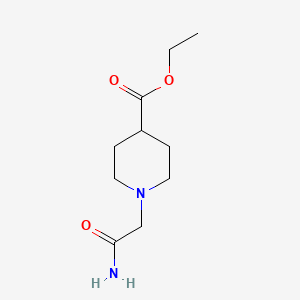

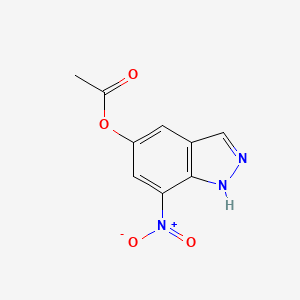

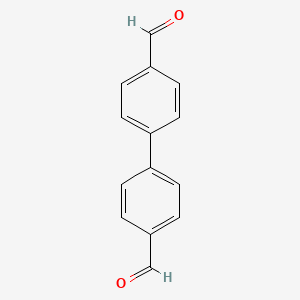

8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (8-Br-6-Me-4-oxo-4H-chromene-3-carbaldehyde) is an important chemical compound used in various scientific research applications. It is a brominated chromene derivative and has been used in the synthesis of various compounds with potential biological activities. 8-Br-6-Me-4-oxo-4H-chromene-3-carbaldehyde has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Branched Chain Aldehydes in Food Flavoring

Branched aldehydes, including variants like 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in numerous food products. The pathways for their production and degradation from amino acids are well-established. Understanding these pathways is essential for controlling the formation of desired levels of these aldehydes in food products (Smit, Engels, & Smit, 2009).

Polymerization of Higher Aldehydes

Research on the polymerization of substituted aldehydes has uncovered systematic studies of higher aliphatic aldehydes, including those with linear chains of up to 12 carbon atoms, and branched hydrocarbon chains. This encompasses haloaldehydes and derivatives of acetaldehyde substituted with halogens like fluorine, chlorine, or bromine. These studies delve into the synthesis, purification, characterization, and potential practical applications of the resulting polymers (Kubisa, Neeld, Starr, & Vogl, 1980).

Synthesis and Applications of 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which share a structural similarity with 8-Bromo-6-Methyl-4-Oxo-4H-Chromene-3-Carbaldehyde, are core structures in secondary metabolites and have significant pharmacological importance. Various synthetic protocols have been developed for these compounds due to their limited natural availability. These protocols include the Suzuki coupling reactions and the reactions of 3-formylcoumarin with other compounds, highlighting their versatility and potential in pharmacological applications (Mazimba, 2016).

3-Hydroxycoumarin Chemistry

Closely related to the chromene structure, coumarins and their derivatives, especially 3-hydroxycoumarin, are notable for their physical, chemical, and biological properties. They are used as starting materials or precursor molecules in various industries, including pharmaceuticals and agrochemicals. The synthesis, reactivity, and applications of 3-hydroxycoumarin in different fields of biology have been extensively documented, showcasing its importance and utility (Yoda, 2020).

Mechanism of Action

Target of Action

Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Mode of Action

It’s worth noting that chromenopyridine derivatives, which can be synthesized from similar compounds, interact with various biological targets to exert their effects .

Biochemical Pathways

Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to interact with multiple biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Chromenopyridine derivatives, which can be synthesized from similar compounds, are known to have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

properties

IUPAC Name |

8-bromo-6-methyl-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6-2-8-10(14)7(4-13)5-15-11(8)9(12)3-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVYSTVFILNSRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC=C(C2=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649299 |

Source

|

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879559-55-4 |

Source

|

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879559-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)